molecular formula C22H20N4O3 B15184327 4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- CAS No. 85986-79-4

4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-

Cat. No.: B15184327
CAS No.: 85986-79-4
M. Wt: 388.4 g/mol
InChI Key: OWGOKPGJNVXLBL-NHDPSOOVSA-N
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Description

4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- is a complex organic compound with a unique structure that combines elements of imidazole, phenyl, and quinoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the phenyl and quinoline substituents through condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl and quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Scientific Research Applications

4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

85986-79-4

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-[(6-methoxy-2-methylquinolin-4-yl)amino]-2-methylimidazol-4-one

InChI

InChI=1S/C22H20N4O3/c1-13-9-20(18-12-17(29-3)7-8-19(18)23-13)25-26-14(2)24-21(22(26)28)11-15-5-4-6-16(27)10-15/h4-12,27H,1-3H3,(H,23,25)/b21-11-

InChI Key

OWGOKPGJNVXLBL-NHDPSOOVSA-N

Isomeric SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=N/C(=C\C4=CC(=CC=C4)O)/C3=O)C

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=NC(=CC4=CC(=CC=C4)O)C3=O)C

Origin of Product

United States

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